![molecular formula C10H13BrO B1438125 1-(Bromomethyl)-3-propoxybenzene CAS No. 866596-42-1](/img/structure/B1438125.png)
1-(Bromomethyl)-3-propoxybenzene
Overview
Description
1-(Bromomethyl)-3-propoxybenzene is a brominated derivative of propoxybenzene . The molecule consists of a benzene ring substituted with a bromomethyl group . It is a versatile compound that is used as an alkylating agent, a reagent for the synthesis of cyclopropanes, and as a catalyst for a variety of reactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve different strategies . For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-propoxybenzene .Molecular Structure Analysis
The molecular structure of brominated benzenes has been extensively studied . For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated benzenes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Scientific Research Applications
Polymer Synthesis
1-(Bromomethyl)-3-propoxybenzene has been utilized in the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to form polymers with molecular weight exceeding 10⁵. These polymers contain numerous phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).
Bromination and Sulfur-Functionalized Compounds
Aitken et al. (2016) explored the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was further converted into novel sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Crystal Structure Analysis
Hammershøj and Christensen (2005) prepared a compound through nucleophilic alkylation of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene. The crystal structure of this compound was analyzed, providing insights into bond lengths, angles, and intermolecular interactions (Hammershøj & Christensen, 2005).
Solvate Formation and Structural Analysis
Szlachcic et al. (2007) investigated the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, determining their crystal structures and analyzing the chemical compositions of these solvates (Szlachcic, Migda, & Stadnicka, 2007).
Polymer Membrane Fabrication
Yang et al. (2018) used trifunctional bromomethyls containing crosslinkers, including 1,3,5-tris(bromomethyl)benzene, to covalently crosslink polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells. This method aims to enhance the adhesive strength and free volume for acid doping in PBI chains (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Fluorocarbon Coordination Chemistry
Plenio et al. (1997) researched the coordination chemistry of fluorocarbons using 1,3-bis(bromomethyl)-2-fluorobenzene. This study produced difluoro-m-cyclophane-based fluorocryptands and their Group I and II metal ion complexes, contributing to the understanding of fluorocarbon interactions (Plenio, Hermann, & Diodone, 1997).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPORVUOPCEKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-propoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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